4-Fluoro-6-hydroxypyrimidine
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Overview
Description
4-Fluoro-6-hydroxypyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. The presence of a fluorine atom at position 4 and a hydroxyl group at position 6 makes this compound a unique derivative with distinct chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-hydroxypyrimidine typically involves the cyclization of appropriate precursors. . The reaction conditions are generally mild and controllable, making this method suitable for both laboratory and industrial production.
Industrial Production Methods
For industrial production, the synthesis of this compound can be scaled up using similar reaction conditions. The process involves the use of readily available and cost-effective reagents, ensuring economic feasibility. The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in the pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-hydroxypyrimidine undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom at position 4 can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group at position 6 can undergo oxidation to form ketones or reduction to form alcohols.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with various boron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are used under mild conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines, ketones, alcohols, and carbon-carbon bonded derivatives, depending on the specific reaction and reagents used.
Scientific Research Applications
4-Fluoro-6-hydroxypyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibition, particularly in the development of inhibitors for dihydrofolate reductase and other enzymes.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique properties make it useful in the development of novel materials with specific electronic and optical characteristics.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-hydroxypyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity . The compound’s fluorine atom and hydroxyl group play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-6-hydroxypyrimidine
- 4-Chloro-6-hydroxypyrimidine
- 4-Bromo-6-hydroxypyrimidine
Comparison
Compared to its analogs, 4-Fluoro-6-hydroxypyrimidine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, binding affinity, and overall stability. These characteristics make this compound a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-fluoro-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O/c5-3-1-4(8)7-2-6-3/h1-2H,(H,6,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKHKJUQVJPHCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CNC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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